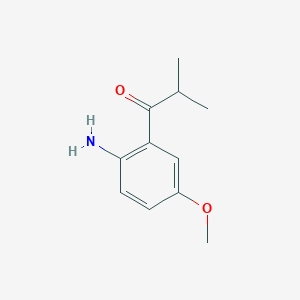![molecular formula C22H38BrN B14253638 N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide CAS No. 477782-20-0](/img/structure/B14253638.png)
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide typically involves the reaction of 4-ethenylphenylbutyl bromide with N,N-dimethyloctan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with cell membranes, leading to disruption of membrane integrity and function. This interaction is often mediated through electrostatic interactions between the positively charged nitrogen atom and negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Ethenylphenyl)acetamide: Another compound with a similar structure but different functional groups.
tert-Butyl (4-ethynylphenyl)carbamate: A compound with a similar backbone but different substituents.
Uniqueness
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
477782-20-0 |
|---|---|
Fórmula molecular |
C22H38BrN |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
4-(4-ethenylphenyl)butyl-dimethyl-octylazanium;bromide |
InChI |
InChI=1S/C22H38N.BrH/c1-5-7-8-9-10-12-19-23(3,4)20-13-11-14-22-17-15-21(6-2)16-18-22;/h6,15-18H,2,5,7-14,19-20H2,1,3-4H3;1H/q+1;/p-1 |
Clave InChI |
AZMZPXMLJLXDSO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(C)CCCCC1=CC=C(C=C1)C=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


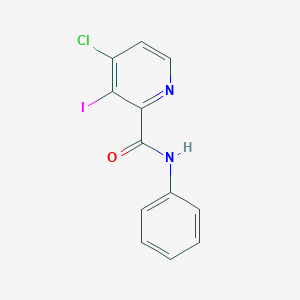
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
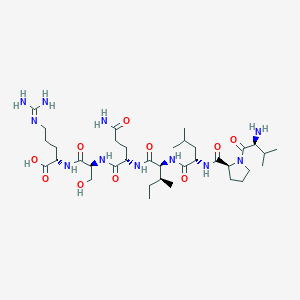

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)


![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
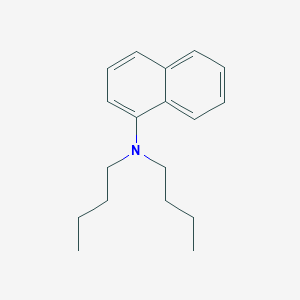
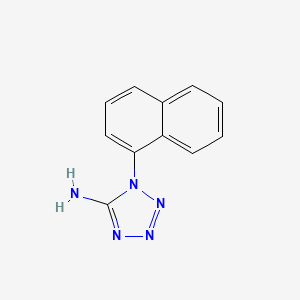
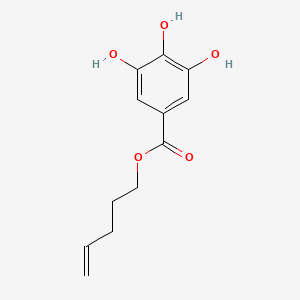
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
